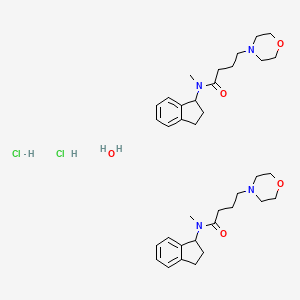![molecular formula C15H14INO7S B14482481 O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine CAS No. 64192-58-1](/img/structure/B14482481.png)
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine is a chemical compound with the molecular formula C15H13INO7S. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of an iodine atom and a sulfooxy group attached to the phenyl ring of the tyrosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine typically involves the iodination of L-tyrosine followed by sulfonation. One common method involves the use of iodine and chlorosulfonic acid as reagents. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the sulfooxy group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiol compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce deiodinated or desulfonated compounds.
Scientific Research Applications
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways and its potential effects on enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The iodine atom and sulfooxy group play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diiodo-L-thyronine sulfate: This compound is similar in structure but contains two iodine atoms and a sulfate group.
3-Iodo-L-tyrosine: This compound lacks the sulfooxy group but has a similar iodine substitution on the phenyl ring.
Uniqueness
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine is unique due to the presence of both an iodine atom and a sulfooxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
64192-58-1 |
|---|---|
Molecular Formula |
C15H14INO7S |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H14INO7S/c16-12-8-11(5-6-14(12)24-25(20,21)22)23-10-3-1-9(2-4-10)7-13(17)15(18)19/h1-6,8,13H,7,17H2,(H,18,19)(H,20,21,22)/t13-/m0/s1 |
InChI Key |
HPQMRLCNKPMUJD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)

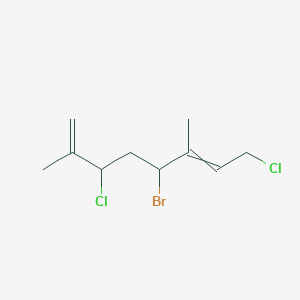
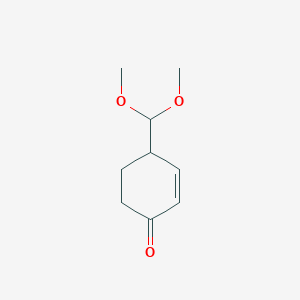
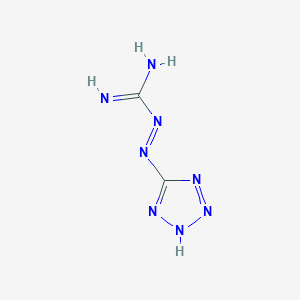
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
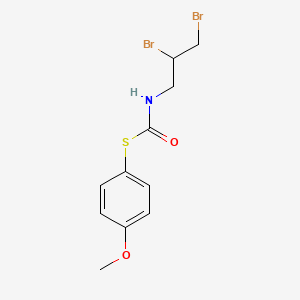
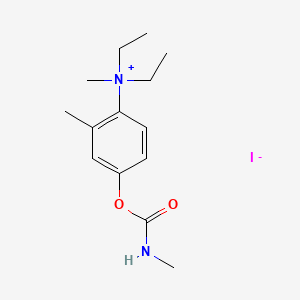
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
